7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
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Overview
Description
7-(Difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is a heterocyclic compound characterized by the presence of a pyrazolo[1,5-a]pyrimidine core substituted with a difluoromethyl group at the 7-position and a carboxylic acid group at the 2-position
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidines, a class of compounds to which this molecule belongs, have been identified as inhibitors of pi3k δ, a lipid kinase involved in vital cellular processes .
Mode of Action
Pyrazolo[1,5-a]pyrimidines have been shown to interact with their targets, such as pi3k δ, by inhibiting their activity . This inhibition can lead to changes in cellular processes regulated by these targets.
Biochemical Pathways
The inhibition of pi3k δ by related compounds can affect various cellular processes, including cell proliferation, growth, migration, and cytokine production .
Result of Action
The inhibition of pi3k δ by related compounds can lead to changes in cellular processes, potentially resulting in therapeutic effects .
Biochemical Analysis
Biochemical Properties
Pyrazolo[1,5-a]pyrimidines, the class of compounds to which it belongs, have been extensively studied due to their diverse biological activity . They have shown to interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions .
Cellular Effects
Pyrazolo[1,5-a]pyrimidines have been found to have significant effects on various types of cells and cellular processes .
Molecular Mechanism
It is known that the presence of electron-donating groups (EDGs) at position 7 on the fused ring of pyrazolo[1,5-a]pyrimidines favor large absorption/emission intensities .
Temporal Effects in Laboratory Settings
It is known that pyrazolo[1,5-a]pyrimidines have tunable photophysical properties, suggesting potential changes in their effects over time .
Metabolic Pathways
It is known that the fluorine atom or fluoroalkyl groups increase the biological activity of the molecule as well as its metabolic stability, lipophilicity, and binding affinity to receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds containing the difluoromethyl group. One common method includes the reaction of 5-amino-1H-pyrazole-4-carboxylate with 4,4-difluoro-1-phenylbutane-1,3-dione in the presence of acetic acid . The reaction conditions often require heating and the use of solvents such as acetic acid or trifluoroacetic acid to achieve regioselectivity.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the difluoromethyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions may target the pyrazolo[1,5-a]pyrimidine ring or the carboxylic acid group, potentially yielding alcohols or amines.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted pyrazolo[1,5-a]pyrimidines with various functional groups.
Scientific Research Applications
Chemistry: In chemistry, 7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules
Biology: The compound has shown promise in biological studies due to its potential bioactivity. It is being investigated for its interactions with biological targets, which could lead to the development of new pharmaceuticals.
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Its structure suggests it could interact with specific enzymes or receptors, making it a candidate for drug development, particularly in areas such as oncology and infectious diseases.
Industry: In the industrial sector, the compound may be used in the development of new materials with unique properties, such as enhanced stability or specific reactivity.
Comparison with Similar Compounds
- 5-Difluoromethylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
- 7-Difluoromethyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate
- Ethyl 7-difluoromethyl-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Comparison: Compared to similar compounds, 7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the difluoromethyl group at the 7-position and the carboxylic acid group at the 2-position provides distinct chemical properties that can be leveraged in various applications.
This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across multiple fields
Properties
IUPAC Name |
7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N3O2/c9-7(10)5-1-2-11-6-3-4(8(14)15)12-13(5)6/h1-3,7H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEPMEQHYWCUMJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N2C(=CC(=N2)C(=O)O)N=C1)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1694312-73-6 |
Source
|
Record name | 7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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